molecular formula C16H15FN2S B11600242 2-[(4-fluorobenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole

2-[(4-fluorobenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole

Cat. No.: B11600242
M. Wt: 286.4 g/mol
InChI Key: AJPUQURWZFUQPX-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole class This compound is characterized by the presence of a benzimidazole core substituted with a 4-fluorobenzylsulfanyl group and two methyl groups at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-Fluorobenzylsulfanyl Group: The 4-fluorobenzylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atom or reduce the benzimidazole ring.

    Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine, chlorine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-fluorinated or reduced benzimidazole derivatives.

    Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

2-[(4-fluorobenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylsulfanyl group enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole
  • 2-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole
  • 2-[(4-methylbenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole

Uniqueness

2-[(4-fluorobenzyl)sulfanyl]-4,5-dimethyl-1H-benzimidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability, binding affinity, and overall biological activity compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C16H15FN2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-benzimidazole

InChI

InChI=1S/C16H15FN2S/c1-10-3-8-14-15(11(10)2)19-16(18-14)20-9-12-4-6-13(17)7-5-12/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

AJPUQURWZFUQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)SCC3=CC=C(C=C3)F)C

Origin of Product

United States

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